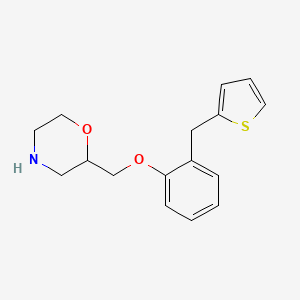

Teniloxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: テニロキサジンの合成には、いくつかの重要なステップが含まれます。

アミド形成: 1-(ベンジルアミノ)-3-{2-[(チオフェン-2-イル)メチル]フェノキシ}プロパン-2-オールとクロロアセチルクロリドとの反応により、中間体化合物が生成されます。

環閉環: ナトリウム金属の存在下で、モルホリン環が閉じられます。

ラクタム還元: 水素化リチウムアルミニウムを使用して、ラクタムを4-ベンジル-2-{2-[(チオフェン-2-イル)メチル]フェノキシ}メチルモルホリンに還元します。

ウレタン形成: 塩化エチルホルミエートによる処理により、ウレタンが得られます。

工業的生産方法: テニロキサジンの工業的生産方法は、通常、上記に示した合成経路に従いますが、高収率と高純度を確保するために、大規模生産向けに最適化されています。

反応の種類:

酸化: テニロキサジンは、特にチオフェン環の硫黄原子で、酸化反応を受ける可能性があります。

還元: 還元反応は、合成中の中間体にあるカルボニル基で起こる可能性があります。

置換: 置換反応は一般的であり、特に官能基が置換される中間体の形成において一般的です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムは、還元剤として頻繁に使用されます。

置換: クロロアセチルクロリドや塩化エチルホルミエートなどの試薬は、置換反応で使用されます。

主要な生成物: これらの反応の主要な生成物は、テニロキサジン自体であり、合成過程で生成される中間体が含まれます。

4. 科学研究への応用

科学的研究の応用

Antidepressant Treatment

Clinical Efficacy : Teniloxazine has been studied for its effectiveness in treating major depressive disorder (MDD). Research indicates that it may provide a viable alternative to traditional selective serotonin reuptake inhibitors (SSRIs), especially for patients who do not respond adequately to first-line treatments. Its unique mechanism of action allows it to target norepinephrine pathways, which can be beneficial for certain types of depression .

Case Studies :

- A study involving elderly patients demonstrated that this compound could effectively alleviate symptoms of mild depression, suggesting its applicability in geriatric psychiatry where SSRIs are often less tolerated due to side effects .

- Another clinical trial highlighted its potential to improve depressive symptoms in patients with chronic illnesses, showcasing its role in integrated care settings where mental health and physical health intersect .

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects. Early studies suggested that it may enhance cerebral energy metabolism, which is crucial in conditions like stroke or traumatic brain injury. This property positions this compound as a candidate for further research into neurodegenerative diseases and cognitive disorders .

Pharmacogenetic Considerations

The application of pharmacogenetic testing alongside this compound treatment has shown promise in optimizing antidepressant therapy. By understanding individual genetic variations, clinicians can tailor treatment plans that enhance efficacy and minimize adverse effects. This approach is particularly relevant given the complex nature of depression and the varying responses to antidepressants among different populations .

Comparative Analysis of this compound with Other Antidepressants

| Feature | This compound | SSRIs | SNRIs |

|---|---|---|---|

| Mechanism of Action | Norepinephrine reuptake inhibitor | Selective serotonin reuptake inhibitor | Serotonin-norepinephrine reuptake inhibitor |

| Target Receptors | 5-HT2A antagonist | Primarily serotonin | Serotonin and norepinephrine |

| Common Uses | Major depressive disorder, neuroprotection | Major depressive disorder, anxiety disorders | Major depressive disorder, generalized anxiety disorder |

| Side Effects | Generally well-tolerated; fewer sexual side effects reported | Weight gain, sexual dysfunction | Increased blood pressure, insomnia |

| Population Studies | Effective in elderly populations; less studied in younger demographics | Widely studied across demographics | Effective but with notable side effects |

作用機序

テニロキサジンは、主にノルエピネフリンの再取り込みを阻害することで効果を発揮し、シナプス間隙でのノルエピネフリンの利用可能性を高めます。 この作用は、ノルアドレナリン神経伝達の強化につながり、これは気分と認知機能の改善に関連しています。 さらに、テニロキサジンは5-HT2A受容体のアンタゴニストとして作用し、これは抗うつ効果に寄与する可能性があります .

類似の化合物:

- ビフェメララン

- インデロキサジン

- ビロキサジン

比較:

- ビフェメララン: テニロキサジンと同様に、ビフェメラランは抗うつ剤として使用され、神経保護特性を有しています。 主にセロトニン再取り込み阻害剤として作用します。

- インデロキサジン: この化合物も抗うつ効果と神経保護効果を有していますが、化学構造と特定の受容体標的が異なります。

- ビロキサジン: テニロキサジンと同様に、ビロキサジンはノルエピネフリン再取り込み阻害剤です。 ビロキサジンは、うつ病に加えて、注意欠陥多動性障害(ADHD)の治療における使用についても、より広く研究されてきました .

テニロキサジンのノルエピネフリン再取り込み阻害と5-HT2A受容体拮抗作用のユニークな組み合わせは、これらの類似の化合物とは異なり、独自の薬理学的プロファイルを備えています。

類似化合物との比較

- Bifemelane

- Indeloxazine

- Viloxazine

Comparison:

- Bifemelane: Like Teniloxazine, Bifemelane is used as an antidepressant and has neuroprotective properties. it primarily acts as a serotonin reuptake inhibitor.

- Indeloxazine: This compound also has antidepressant and neuroprotective effects but differs in its chemical structure and specific receptor targets.

- Viloxazine: Similar to this compound, Viloxazine is a norepinephrine reuptake inhibitor. Viloxazine has been more widely studied for its use in treating Attention Deficit Hyperactivity Disorder (ADHD) in addition to depression .

This compound’s unique combination of norepinephrine reuptake inhibition and 5-HT2A receptor antagonism distinguishes it from these similar compounds, offering a distinct pharmacological profile.

生物活性

Teniloxazine, also known as Lucelan or Metatone, is a compound primarily recognized for its antidepressant properties. It functions as a norepinephrine reuptake inhibitor and exhibits additional activity on serotonin and dopamine reuptake, contributing to its therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and relevant research findings.

This compound's primary mechanism involves the inhibition of norepinephrine reuptake, which enhances norepinephrine levels in the brain. This neurotransmitter is crucial for mood regulation and cognitive functions. The compound also acts as a weak inhibitor of serotonin and dopamine reuptake, although its effect on these neurotransmitters is less pronounced compared to norepinephrine .

Additionally, this compound antagonizes the 5-HT2A receptor, which is associated with its antidepressant effects. This unique combination of actions distinguishes this compound from other antidepressants that primarily target serotonin pathways .

Clinical Applications

This compound is primarily utilized in treating major depressive disorders (MDD). Its profile suggests that it may be effective without the common side effects associated with traditional antidepressants, such as anticholinergic or sedative effects. Clinical evaluations have indicated that this compound does not significantly interact with cytochrome P450 enzymes, which are critical for drug metabolism. This characteristic makes it particularly advantageous in polypharmacy scenarios where patients are on multiple medications .

Efficacy in Depression

A review of clinical studies indicates that this compound has been effective in treating mild to moderate depression, particularly among elderly populations. For instance, a study highlighted its use in older adults where it demonstrated significant improvements in depressive symptoms without the typical risks associated with other treatments .

Comparative Studies

Comparative studies have shown that this compound's efficacy can be comparable to other newer-generation antidepressants. In one study, patients treated with this compound exhibited reductions in depression severity similar to those treated with standard SSRIs (Selective Serotonin Reuptake Inhibitors) .

Summary of Biological Activity

The following table summarizes the biological activities and mechanisms associated with this compound:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake Inhibition | Enhances norepinephrine levels, crucial for mood and cognition |

| Serotonin Reuptake Inhibition | Weak inhibition; contributes to overall antidepressant effect |

| Dopamine Reuptake Inhibition | Weak inhibition; less significant than norepinephrine |

| 5-HT2A Receptor Antagonism | Enhances mood-regulating neurotransmitter release |

| Cytochrome P450 Interaction | Minimal interaction; advantageous for patients on multiple medications |

Neuroprotective Properties

Emerging research suggests potential neuroprotective properties of this compound, indicating possible applications in conditions related to cerebrovascular insufficiency and cognitive decline. Studies are ongoing to explore these aspects further, focusing on its ability to protect neuronal health while managing depressive symptoms .

特性

CAS番号 |

62473-79-4 |

|---|---|

分子式 |

C16H19NO2S |

分子量 |

289.4 g/mol |

IUPAC名 |

2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |

InChI |

InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2 |

InChIキー |

OILWWIVKIDXCIB-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

正規SMILES |

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |

同義語 |

sufoxazine teniloxazine Y 8894 Y-8894 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。